6-Nitrochrysene-D11

Übersicht

Beschreibung

6-Nitrochrysene-D11 is a useful research compound. Its molecular formula is C18H11NO2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 6-Nitrochrysene-D11 are the human hepatic and pulmonary Cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of this compound, contributing to its activation and subsequent interactions with DNA .

Mode of Action

This compound interacts with its targets, the Cytochrome P450 enzymes, leading to its metabolic activation. This activation process involves the formation of potent carcinogenic metabolites via ring oxidation and nitroreduction . The major metabolites identified include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene . These metabolites are capable of interacting with DNA, leading to potential carcinogenic effects .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolic activation of the compound through the formation of critical intermediates. These intermediates include N-hydroxy-6-aminochrysene and trans-1,2-dihydroxy-1,2-dihydro-6-aminochrysene . The formation of these intermediates leads to the creation of electrophilic species capable of reacting with DNA .

Pharmacokinetics

It is known that the compound can be metabolized in the human liver and lung, indicating its potential bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve DNA interaction and potential damage. The metabolites of this compound, formed through its metabolic activation, can bind to DNA, leading to potential mutagenic and carcinogenic effects . This has been observed in studies showing the induction of adenomas and adenocarcinomas in rats .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain enzymes in the environment can affect the metabolic activation of this compound . Additionally, long-term exposure to polycyclic aromatic hydrocarbons (PAHs) and their derivatives can cause adverse health effects due to their carcinogenicity, mutagenicity, and oxidative potential

Biochemische Analyse

Biochemical Properties

6-Nitrochrysene-D11 plays a significant role in biochemical reactions, particularly in the study of metabolic activation and detoxification pathways. It interacts with several enzymes, including cytochrome P450 enzymes such as P450 1A1, P450 1A2, and P450 3A4. These enzymes are involved in the oxidation and reduction of this compound, leading to the formation of various metabolites. The interactions between this compound and these enzymes are crucial for understanding its metabolic fate and potential toxicity .

Cellular Effects

This compound has been shown to exert significant effects on various cell types. In human bronchial explants and isolated rat hepatocytes, this compound undergoes metabolic activation, leading to the formation of DNA adducts. These adducts can cause mutations and potentially lead to carcinogenesis. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological activity .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes. The primary metabolites include trans-1,2-dihydro-1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene. These metabolites can further react to form DNA adducts, which are critical intermediates in the carcinogenic process. The binding interactions of this compound with cytochrome P450 enzymes and its subsequent activation are essential for understanding its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under recommended storage conditions, but it should be re-analyzed for chemical purity after three years. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause persistent DNA damage and carcinogenic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In newborn mice, this compound has been shown to be a potent tumorigen, with dose-response relationships indicating increased tumorigenicity at higher doses. At lower doses, the compound may exhibit weaker carcinogenic activity. It is essential to consider the dosage when evaluating the toxic and adverse effects of this compound in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The major metabolic activation pathway includes the formation of trans-1,2-dihydro-1,2-dihydroxy-6-aminochrysene and trans-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-aminochrysene. These metabolites can further undergo nitroreduction and ring oxidation, leading to the formation of DNA adducts and other reactive intermediates .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins, affecting its overall biological activity. Understanding the transport and distribution of this compound is crucial for evaluating its potential toxicity and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it can interact with DNA and other cellular components. The compound’s activity and function are influenced by its localization, with DNA adduct formation occurring predominantly in the nucleus. Targeting signals and post-translational modifications may also play a role in directing this compound to specific cellular compartments .

Biologische Aktivität

6-Nitrochrysene-D11 is a deuterated derivative of 6-nitrochrysene, a polycyclic aromatic hydrocarbon (PAH) known for its mutagenic and carcinogenic properties. This compound has garnered attention in environmental and toxicological research due to its biological activity, particularly in relation to DNA damage and tumorigenesis. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

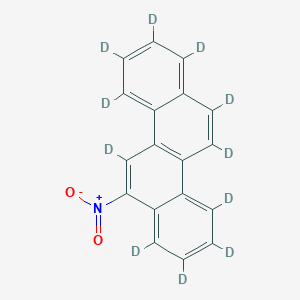

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 6-position of the chrysene molecule, with deuterium isotopes incorporated into its structure. This modification allows for more precise tracking of metabolic pathways and biological interactions in experimental settings.

Mutagenicity and Carcinogenicity

Research indicates that 6-nitrochrysene exhibits significant mutagenic activity. In vitro studies have demonstrated that it can induce mutations in bacterial strains such as Salmonella typhimurium (TA98 and TA100), which are commonly used for assessing mutagenicity. The compound has been shown to be effective at concentrations as low as .

In animal studies, intraperitoneal administration of 6-nitrochrysene has led to the development of liver tumors in mice. Specifically, at a dose of , liver-cell tumors were observed in both male and female mice, with statistically significant incidences reported (p < 0.05) . The carcinogenic potential is attributed to the formation of DNA adducts, which are critical for initiating cancerous transformations.

DNA Adduct Formation

The mechanism of action for 6-nitrochrysene involves metabolic activation leading to the formation of reactive intermediates that bind to DNA. Studies have identified several DNA adducts resulting from the interaction of 6-nitrochrysene with cellular macromolecules:

These adducts can disrupt normal cellular processes and initiate mutagenic events.

Metabolic Pathways

The metabolism of 6-nitrochrysene involves microbial reduction processes, particularly by anaerobic bacteria found in human feces. These bacteria can convert 6-nitrochrysene into several metabolites, including 6-aminochrysene and N-formyl-6-aminochrysene . Understanding these metabolic pathways is crucial for assessing the environmental impact and human health risks associated with exposure to this compound.

Case Study: Tumorigenesis in Mice

A pivotal study investigated the long-term effects of 6-nitrochrysene on tumor development in CD mice. Mice were administered varying doses (1 or 3 doses) of the compound, leading to significant findings:

| Dose (nmol) | Male Tumors | Female Tumors | Significance |

|---|---|---|---|

| 2800 | 3/9 | 3/11 | p < 0.05 |

| 700 | 25/33 | 9/40 | p < 0.005 |

This study highlighted not only the carcinogenic potential but also the dose-dependent relationship between exposure levels and tumor incidence .

In Vitro Studies on Cell Transformation

In vitro experiments demonstrated that exposure to 6-nitrochrysene could induce morphological transformation in cultured Syrian hamster embryo cells, providing further evidence of its oncogenic potential . Concentrations ranging from to were utilized, reinforcing the notion that even low levels can have significant biological effects.

Environmental Implications

The presence of 6-nitrochrysene in environmental samples, such as soil and air, raises concerns regarding its persistence and potential bioaccumulation. Long-term monitoring studies have reported detectable levels of nitro-PAHs including 6-nitrochrysene in various ecosystems . This underscores the need for ongoing research into its environmental fate and health implications.

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Pollution Source Apportionment

One of the primary applications of 6-Nitrochrysene-D11 is its use as a marker for diesel exhaust in source apportionment studies. This compound has been identified as a significant component of particulate matter (PM) from diesel engines, making it valuable for tracing pollution sources in urban environments. Studies have shown that this compound can be effectively used to differentiate between emissions from various sources, particularly in complex urban atmospheres where multiple pollution sources coexist .

Atmospheric Studies

Research indicates that this compound can be utilized to assess the atmospheric levels of nitro-PAHs and their distribution across different particle sizes. For instance, its quantification in PM2.5 samples has been essential for understanding the impact of vehicular emissions on air quality and public health. The compound's presence in atmospheric particulate matter correlates with specific emission sources, providing insights into urban air pollution dynamics .

Toxicological Research

Health Risk Assessment

This compound is recognized for its potential mutagenicity and carcinogenicity, which makes it a critical compound in toxicological studies. Its effects on human health are being investigated due to its ability to form DNA adducts, which are indicative of genotoxicity. Research has demonstrated that exposure to nitro-PAHs like this compound can lead to significant health risks, including respiratory diseases and cancer .

Experimental Models

In laboratory settings, this compound has been used to develop experimental models for studying the mechanisms of PAH-induced toxicity. These models help elucidate the pathways through which nitro-PAHs exert their harmful effects on biological systems. For example, studies have employed cell culture models to assess the cytotoxic effects and mutagenic potential of this compound under controlled conditions .

Analytical Chemistry

Quantification Techniques

The analysis of this compound in environmental samples requires sophisticated analytical techniques due to its low concentration levels and complex matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for its quantification. Recent advancements have improved the sensitivity and accuracy of these methods, allowing for reliable detection even in trace amounts .

Method Development

Innovative methods for extracting and purifying nitro-PAHs from environmental samples have been developed, enhancing the efficiency of analyses involving this compound. For instance, solid-phase extraction techniques have been optimized to ensure high recovery rates and minimize contamination during sample preparation .

Case Studies

Eigenschaften

IUPAC Name |

1,2,3,4,5,6,7,8,9,10,11-undecadeuterio-12-nitrochrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWLTQJFZUYROA-LFFOKYCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.